molecular formula C10H15N3 B1618736 4-(1,3-Dimethylimidazolidin-2-yl)pyridine CAS No. 303187-78-2

4-(1,3-Dimethylimidazolidin-2-yl)pyridine

Cat. No. B1618736
CAS RN: 303187-78-2
M. Wt: 177.25 g/mol
InChI Key: OZJLZJAWPVLMIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(1,3-Dimethylimidazolidin-2-yl)pyridine, such as imidazo[4,5-b]pyridine derivatives, has been reviewed . The most useful starting compounds for the synthesis of these derivatives are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . The second stage involves the reduction of the nitro group to produce the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring and an imidazoline group. The molecular formula is C10H15N3.

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction of certain dimethylaminomethylene compounds, including structures similar to "4-(1,3-Dimethylimidazolidin-2-yl)pyridine," towards the synthesis of pyrazolopyridine derivatives. These compounds have shown notable activities in antioxidant, antitumor, and antimicrobial assays, illustrating the compound's relevance in the development of new therapeutic agents (El‐Borai et al., 2013).

Antituberculosis Activity

Research into imidazo[1,2-a]pyridine derivatives, which share structural similarities with "this compound," has uncovered compounds with potent activity against multi- and extended drug-resistant strains of tuberculosis. This highlights the potential of such compounds in addressing challenging infectious diseases and contributing to the discovery of new antituberculosis agents (Moraski et al., 2011).

Heterocyclic Amines Synthesis

Studies have investigated the synthesis mechanisms of heterocyclic amines, including aminoimidazoazarenes, from reactions involving compounds similar to "this compound." These research findings contribute to understanding the formation of mutagenic heterocyclic amines, which is crucial for assessing food safety and reducing potential health risks associated with dietary intake of these compounds (Milić et al., 1993).

Coordination Chemistry

The compound has found applications in coordination chemistry, where its derivatives have been used to synthesize new oxadiazolecopper(II) derivatives. These studies not only expand the knowledge of coordination compounds but also explore their potential applications in materials science and catalysis (Gómez-Saiz et al., 2003).

Spectral Analysis and Antibacterial Activity

Research involving charge transfer and spectral analysis on compounds structurally related to "this compound" has led to the discovery of novel antifungal compounds. These studies provide insights into the basicity, stability, and hydrogen bonding character of these compounds, contributing to the development of new antibacterial and antifungal agents (Beaula et al., 2018).

Redox-Denitration Reactions

Investigations into the redox-denitration reactions of aromatic nitro compounds using dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one have illustrated the potential of compounds similar to "this compound" in organic synthesis, particularly in reactions leading to the removal of nitro groups under specific conditions (Rees & Tsoi, 2000).

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and ensuring good ventilation during use .

properties

IUPAC Name

4-(1,3-dimethylimidazolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-12-7-8-13(2)10(12)9-3-5-11-6-4-9/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJLZJAWPVLMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340792
Record name 4-(1,3-dimethylimidazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303187-78-2
Record name 4-(1,3-dimethylimidazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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